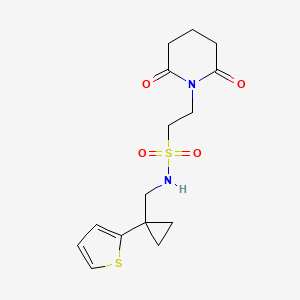
2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C15H20N2O4S2 and its molecular weight is 356.46. The purity is usually 95%.
BenchChem offers high-quality 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
A study by Ghorab et al. (2017) synthesized a series of compounds including ones structurally related to 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide. These compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The synthesized compounds showed significant antimicrobial activity, with certain compounds outperforming reference drugs. Molecular modeling within the active site of dihydropteroate synthase suggested the compounds' potential mechanism of action (Ghorab et al., 2017).
Anticancer and Anti-HCV Agents
Ş. Küçükgüzel et al. (2013) explored the synthesis and characterization of Celecoxib derivatives, closely related in function to the compound of interest. These derivatives demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or Celecoxib itself. This suggests the potential of these derivatives, including structurally related compounds, in therapeutic applications (Ş. Küçükgüzel et al., 2013).
COX-2 Inhibition for Pain Management
A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which share pharmacological targets with 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide, identified a potent, highly selective, and orally active COX-2 inhibitor. This compound showed promise in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the potential for related compounds in pain management (Hashimoto et al., 2002).
Anticonvulsant Activity
Research by Farag et al. (2012) on heterocyclic compounds containing a sulfonamide moiety found that certain synthesized compounds, including those structurally similar to the compound , showed significant protection against picrotoxin-induced convulsions. This indicates a potential application of these compounds in the development of new anticonvulsant drugs (Farag et al., 2012).
Antitubercular Activity
Purushotham and Poojary (2018) investigated a compound for its potential as an antitubercular agent through docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis. The insights from the docking pose and interactions offer a plausible inhibitory action, suggesting that structurally related compounds, including 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide, may hold promise as antitubercular agents (Purushotham & Poojary, 2018).
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c18-13-4-1-5-14(19)17(13)8-10-23(20,21)16-11-15(6-7-15)12-3-2-9-22-12/h2-3,9,16H,1,4-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERLJCVIZMANJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2968667.png)
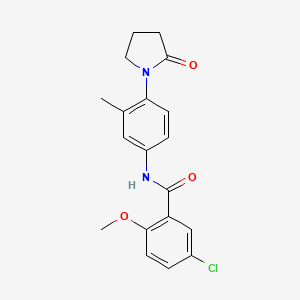


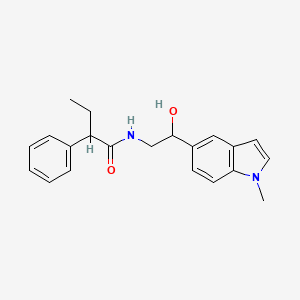
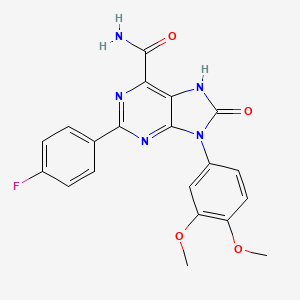
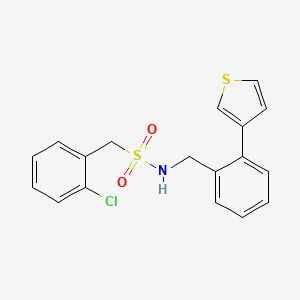
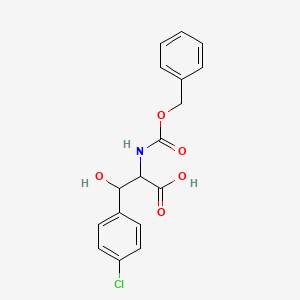
![N~6~-(2-chlorobenzyl)-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2968682.png)
![Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)
![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)

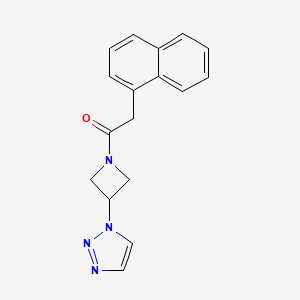
![5-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2968688.png)